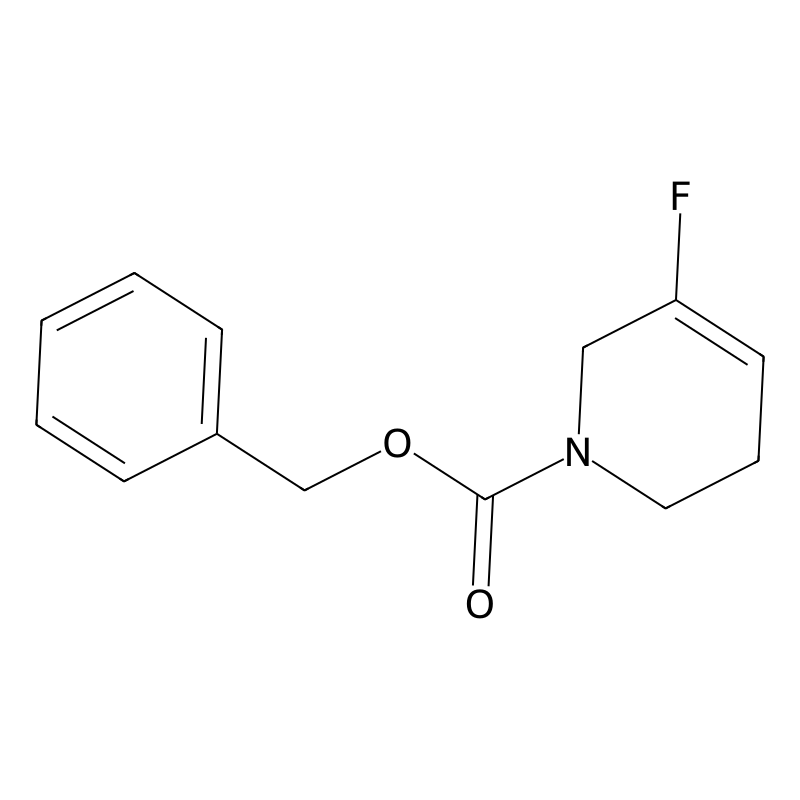

Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is characterized by a tetrahydropyridine ring structure that includes a benzyl group and a fluorine atom at the 5-position. The compound has the molecular formula C15H18FNO2 and a molecular weight of approximately 263.31 g/mol . Its structure can be represented as follows:

- Tetrahydropyridine Ring: A six-membered ring with five carbon atoms and one nitrogen atom.

- Benzyl Group: An aromatic ring attached to the tetrahydropyridine.

- Fluorine Substitution: The presence of a fluorine atom enhances the compound's biological activity.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions.

- Ester Hydrolysis: The carboxylate group can undergo hydrolysis to yield the corresponding acid.

- Reduction Reactions: The compound may be reduced to produce derivatives with different functional groups.

Research indicates that benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate exhibits notable biological activities. It has been studied for its potential as an inhibitor of cyclooxygenase enzymes, which play crucial roles in inflammation and pain pathways . Additionally, its structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The synthesis of benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. Common methods include:

- Formation of the Tetrahydropyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Fluorination: Introduction of the fluorine atom can be accomplished using fluorinating agents under controlled conditions.

- Esterification: The final step often involves esterification of the carboxylic acid derivative to yield the carboxylate form .

Interaction studies have shown that benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can interact with various biological macromolecules such as proteins and enzymes. These interactions may influence its pharmacological properties and efficacy as a drug candidate. Detailed studies involving molecular docking and binding affinity assays are essential to elucidate these interactions further.

Several compounds share structural similarities with benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate. These include:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | Methyl substitution at the 4-position | High (0.97) |

| 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine | Ethanolamine substitution | High (0.97) |

| (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine | Amino group substitution | High (0.97) |

| 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | Propyl chain substitution | Moderate (0.90) |

| (1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine | Different tetrahydropyridine isomer | Moderate (0.90) |

Uniqueness

Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate's uniqueness lies in its specific fluorine substitution pattern and its potential inhibitory activity against cyclooxygenase enzymes compared to other similar compounds.

The compound’s molecular formula (C₁₃H₁₄FNO₂) and weight (235.25 g/mol) reflect its hybrid architecture, combining a 1,2,3,6-tetrahydropyridine ring with a fluorine atom at position 5 and a benzyl carboxylate group at position 1. Key structural features include:

- Partially saturated pyridine core: The tetrahydropyridine ring introduces conformational flexibility while retaining aromatic character, enabling π-stacking interactions in target binding.

- Fluorine substitution: The electron-withdrawing fluorine at C5 modulates electronic density, enhancing metabolic stability and influencing regioselectivity in cross-coupling reactions.

- Benzyl carboxylate: This ester group serves as a protective handle for further functionalization or hydrolysis to carboxylic acid derivatives.

The SMILES notation (C1CN(CC(=C1)F)C(=O)OCC2=CC=CC=C2) and IUPAC name (benzyl 5-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate) precisely define its connectivity. Stereochemical considerations are minimal due to the compound’s planar tetrahydropyridine ring, though dynamic chair-boat interconversions may influence reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄FNO₂ | |

| Molecular Weight | 235.25 g/mol | |

| SMILES | C1CN(CC(=C1)F)C(=O)OCC2=CC=CC=C2 | |

| Boiling Point | Not reported | – |

| LogP (Predicted) | 2.88 |

Historical Context in Heterocyclic Chemistry Research

Tetrahydropyridines (THPs) have been studied since the late 19th century, with early work focusing on alkaloid synthesis. The introduction of fluorine into heterocycles gained momentum in the 1980s, driven by the need for metabolically stable pharmacophores. Benzyl 5-fluoro-THP-1-carboxylate represents a modern iteration of these trends, first reported in the early 2010s as part of efforts to optimize muscarinic receptor ligands.

Notable milestones:

- 2013: Initial synthetic protocols for fluorinated THP derivatives were published, emphasizing Suzuki-Miyaura couplings to install aryl groups at C4.

- 2015: The compound was identified as a key intermediate in the synthesis of M5 receptor antagonists, showcasing its utility in central nervous system drug discovery.

- 2021: Patents highlighted its role in preparing Bruton’s tyrosine kinase (BTK) inhibitors, underscoring its relevance in oncology.

Role as a Synthetic Intermediate in Medicinal Chemistry

The compound’s versatility stems from three reactive sites:

- C3-C4 double bond: Susceptible to hydrogenation, epoxidation, or Diels-Alder reactions to generate saturated or fused rings.

- Benzyl ester: Hydrolyzable to carboxylic acids or amenable to transesterification for prodrug development.

- Fluorine atom: Participates in halogen bonding and facilitates ¹⁸F-labeling for positron emission tomography (PET) tracer synthesis.

Case Study: BTK Inhibitor Synthesis

In a 2021 patent, the compound served as a precursor for (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide, a potent BTK inhibitor. Key steps included:

- N-Deprotection: Cleavage of the benzyl group via hydrogenolysis.

- Amide Coupling: Reaction with 5-fluoro-2-methoxybenzoic acid to install the aryl moiety.

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition to append the pyrazole-carboxamide fragment.

Table 2: Comparative Reactivity of Fluorinated THP Derivatives

The strategic placement of fluorine enhances binding affinity in target proteins, as seen in M5 receptor antagonists where C5-fluorination improved selectivity by 11-fold over M1 receptors. Similarly, in BTK inhibitors, fluorine’s electronegativity optimized kinase binding pockets.

Retrosynthetic Analysis and Route Design

The retrosynthetic analysis of benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate reveals several strategic disconnection points that guide synthetic route design. The most obvious first disconnection involves the carbamate group, revealing critical 1,2-relationships that serve as key retrosynthetic targets [1]. This approach follows established principles where carbamate disconnection corresponds to reliable synthetic transformations that can be executed with high fidelity [1].

The retrosynthetic strategy typically begins with identification of the tetrahydropyridine core as the central scaffold, followed by systematic analysis of functional group installation sequences [2]. The benzyl carbamate protecting group represents a strategic choice due to its orthogonal deprotection conditions and compatibility with fluorination reactions [3] [4]. The 5-fluoro substitution pattern requires careful consideration of regioselectivity, as fluorine introduction at this position must be achieved without compromising the heterocyclic integrity [5].

Key retrosynthetic pathways involve three primary disconnection strategies. The first approach targets the formation of the tetrahydropyridine ring through cyclization of appropriately substituted precursors, followed by fluorination and carbamate protection [6]. The second strategy involves early fluorine installation on pyridine precursors, followed by selective reduction and functionalization [7]. The third pathway utilizes building block approaches where pre-fluorinated intermediates are assembled through established coupling methodologies [8].

The selection of optimal synthetic routes depends heavily on the availability of starting materials and the compatibility of reaction conditions with the fluorinated heterocycle [9]. Modern retrosynthetic analysis increasingly incorporates computational modeling to predict feasible synthetic pathways and identify potential challenges before experimental validation [10].

Key Synthetic Pathways

Carbamate Protection Strategies

Carbamate protecting groups serve as essential synthetic tools for controlling reactivity and selectivity in tetrahydropyridine synthesis [11] [3]. The benzyl carbamate group in benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate provides several synthetic advantages, including stability under diverse reaction conditions and compatibility with fluorination protocols [4].

The installation of benzyl carbamate protection typically proceeds through reaction of the corresponding amine with benzyl chloroformate in the presence of mild base [3]. This transformation exhibits excellent functional group tolerance and can be performed under conditions that preserve sensitive fluorinated substituents [11]. Alternative installation methods include the use of benzyl carbamate anhydride systems, which offer improved atom economy and reduced waste generation [11].

| Protection Method | Reagent | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Chloroformate Method | Benzyl chloroformate, triethylamine | Dichloromethane, 0°C to room temperature | 85-95% | [3] |

| Anhydride Method | Benzyl carbamate anhydride | Tetrahydrofuran, room temperature | 80-90% | [11] |

| Carbonate Method | Benzyl carbonate, cesium carbonate | Dimethylformamide, 60°C | 70-85% | [11] |

The deprotection of benzyl carbamate groups proceeds most efficiently through catalytic hydrogenation using palladium on carbon as the catalyst [4]. This method operates under mild conditions and exhibits excellent chemoselectivity, leaving fluorinated aromatic systems intact while cleaving the benzyl-oxygen bond [3]. Alternative deprotection strategies include transfer hydrogenation using ammonium formate as the hydrogen source, which avoids the need for pressurized hydrogen gas [4].

Carbamate protection strategies must account for the electronic effects of the 5-fluoro substituent, which can influence both protection and deprotection kinetics [11]. The electron-withdrawing nature of fluorine stabilizes the carbamate nitrogen, potentially requiring modified reaction conditions to achieve optimal conversion rates [3].

Fluorination Techniques for Tetrahydropyridine Systems

Fluorination of tetrahydropyridine systems presents unique challenges due to the electron-rich nature of the heterocyclic core and the need for regioselective introduction of fluorine atoms [5] [8]. Several established methodologies have been developed to address these synthetic requirements, each offering distinct advantages and limitations.

Direct fluorination approaches utilize electrophilic fluorinating agents such as N-fluorobenzenesulfonimide and Selectfluor to introduce fluorine atoms at specific positions [12]. These reagents operate through electrophilic aromatic substitution mechanisms and can achieve high regioselectivity when appropriate directing groups are present [5]. The choice of fluorinating agent significantly impacts both yield and selectivity, with newer reagents offering improved functional group tolerance [13].

Nucleophilic fluorination represents an alternative strategy that proceeds through substitution of suitable leaving groups with fluoride anions [12]. This approach requires pre-functionalization of the target position but can provide excellent control over regiochemistry [14]. Common fluoride sources include cesium fluoride, potassium fluoride, and tetrabutylammonium fluoride, each offering different solubility and reactivity profiles [12].

| Fluorination Method | Reagent System | Temperature Range | Selectivity | Typical Yield | Reference |

|---|---|---|---|---|---|

| Electrophilic Direct | N-fluorobenzenesulfonimide | -78°C to 0°C | High | 60-80% | [5] |

| Electrophilic Direct | Selectfluor | 0°C to 25°C | Moderate | 50-75% | [12] |

| Nucleophilic Substitution | Cesium fluoride | 80°C to 120°C | Excellent | 70-90% | [14] |

| Radical Fluorination | Fluorine gas/nitrogen | -40°C to -20°C | Variable | 45-70% | [8] |

Building block approaches represent a third major strategy where fluorinated precursors are used to construct the tetrahydropyridine framework [8]. This methodology takes advantage of readily available fluorinated starting materials and can circumvent the challenges associated with late-stage fluorination [8]. The approach requires careful selection of fluorinated building blocks that are compatible with ring-forming reactions and subsequent functional group manipulations [15].

Recent advances in fluorination methodology have focused on developing milder reaction conditions and improving functional group tolerance [13]. Self-sustaining fluorination processes, which utilize the byproducts of fluorination as base catalysts, represent a particularly promising development that can achieve high yields under mild conditions [13].

Optimization of Reaction Conditions

Catalyst Systems for Ring Formation

The formation of tetrahydropyridine rings requires carefully selected catalyst systems that can promote cyclization while maintaining compatibility with fluorinated substituents [16] [17]. Rhodium-based catalysts have emerged as particularly effective for these transformations, offering high activity and excellent functional group tolerance [6] [16].

Rhodium(I) catalysts, particularly those based on [RhCl(cod)]₂ precursors, demonstrate exceptional performance in carbon-hydrogen activation and subsequent cyclization reactions [16]. These systems operate through a cascade mechanism involving carbon-hydrogen bond activation, alkyne coupling, and electrocyclization steps [17]. The air-stable nature of [RhCl(cod)]₂ makes it particularly attractive for preparative applications, allowing reactions to be performed under standard laboratory conditions [16].

| Catalyst System | Loading (mol%) | Temperature (°C) | Solvent | Yield Range | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|

| [RhCl(cod)]₂ | 0.25-1.5 | 110-130 | Toluene | 75-95% | >95:5 | [16] |

| [RhCl(coe)₂]₂ | 0.5-1.0 | 100-120 | Toluene | 80-90% | >90:10 | [17] |

| Pd(OAc)₂/P(o-tol)₃ | 2.0-5.0 | 80-100 | Dimethylformamide | 65-85% | 85:15 | [18] |

| Ru-BINAP | 1.0-3.0 | 60-80 | Methanol | 70-88% | >99:1 | [19] |

Palladium-catalyzed systems offer alternative pathways for tetrahydropyridine formation, particularly through carbon-hydrogen functionalization approaches [18]. These catalysts excel in forming carbon-carbon and carbon-heteroatom bonds through diverse mechanistic pathways, including oxidative addition and reductive elimination cycles [20]. The choice of ligand significantly influences both activity and selectivity, with phosphine and carbene ligands offering complementary reactivity profiles [18].

Optimization of catalyst loadings represents a critical aspect of process development, particularly for industrial applications where catalyst costs become significant [16]. Recent advances have demonstrated that catalyst loadings as low as 0.25 mol% can achieve excellent conversions when combined with appropriate reaction conditions [16]. The development of more active catalyst systems continues to drive improvements in both efficiency and sustainability [19].

Ligand effects play a crucial role in determining reaction outcomes, with electronic and steric properties influencing both activity and selectivity [17]. Electron-rich phosphine ligands generally promote higher activities, while bulky ligands can enhance selectivity through steric differentiation of competing pathways [16]. The compatibility of ligand systems with fluorinated substrates requires careful evaluation, as fluorine atoms can influence coordination behavior [21].

Solvent Effects on Yield and Selectivity

Solvent selection critically influences both yield and selectivity in tetrahydropyridine synthesis, with effects extending beyond simple solubility considerations to include stabilization of intermediates and transition states [22] [23]. The choice of reaction medium can dramatically affect reaction rates, product distributions, and catalyst performance [24].

Polar aprotic solvents such as dimethylformamide and acetonitrile often provide optimal conditions for nucleophilic substitution reactions involved in fluorine introduction and carbamate formation [23]. These solvents effectively solvate ionic intermediates while maintaining compatibility with organometallic catalysts [22]. The high dielectric constants of these media facilitate charge separation in polar transition states, leading to enhanced reaction rates [24].

| Solvent Class | Representative Solvents | Dielectric Constant | Typical Yield Impact | Selectivity Effects | Reference |

|---|---|---|---|---|---|

| Polar Aprotic | Dimethylformamide, Acetonitrile | 36-47 | +15-25% | Enhanced regioselectivity | [23] |

| Aromatic | Toluene, Xylene | 2.3-2.6 | Standard | High diastereoselectivity | [16] |

| Alcoholic | Methanol, Ethanol | 24-33 | Variable | Moderate selectivity | [25] |

| Ethereal | Tetrahydrofuran, Dimethoxyethane | 7.6-20.7 | +5-15% | Good functional group tolerance | [26] |

Aromatic solvents like toluene demonstrate particular effectiveness in rhodium-catalyzed cyclization reactions, providing an optimal balance of substrate solubility and catalyst stability [16]. The aromatic π-system can participate in weak interactions with metal centers, potentially influencing coordination geometry and reactivity [23]. High-temperature reactions in aromatic solvents benefit from excellent thermal stability and low coordinating ability [16].

Water as a reaction medium has gained attention for sustainable synthesis approaches, particularly in multicomponent reactions leading to tetrahydropyridine formation [26]. On-water conditions can accelerate certain transformations through hydrophobic effects and hydrogen bonding interactions [26]. The use of surfactants in aqueous media creates microreactor environments that can enhance both reaction rates and selectivities [26].

Solvent effects on fluorination reactions deserve special consideration due to the unique properties of fluorine-containing intermediates [15]. Polar solvents can stabilize fluoride anions in nucleophilic fluorination reactions, while nonpolar media may favor electrophilic fluorination pathways [12]. The choice of solvent must balance substrate solubility with the stability of fluorinating reagents [13].

Mixed solvent systems offer opportunities to fine-tune reaction conditions by combining the beneficial properties of different media [23]. For example, toluene-ethanol mixtures in reduction reactions provide optimal conditions for both substrate dissolution and hydride delivery [25]. The optimization of solvent composition represents a powerful tool for improving reaction performance [27].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges that must be systematically addressed to ensure reliable and economical manufacturing of benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate [28] [29]. These challenges span technical, regulatory, and economic domains, requiring integrated solutions that balance efficiency with safety and compliance [30].

Process optimization and reproducibility represent primary concerns in scale-up operations [28]. Laboratory conditions that produce consistent results at small scale may exhibit significant variability when implemented in large-scale reactors due to differences in heat and mass transfer characteristics [31]. Mixing efficiency, temperature control, and residence time distribution all change dramatically with scale, potentially affecting product quality and yield [28]. The implementation of Process Analytical Technology enables real-time monitoring of critical parameters and early detection of process deviations [28].

| Scale-Up Challenge | Laboratory Scale | Industrial Scale | Mitigation Strategy | Reference |

|---|---|---|---|---|

| Heat Transfer | Rapid equilibration | Slow temperature response | Enhanced heat exchange design | [28] |

| Mass Transfer | Uniform mixing | Concentration gradients | Computational fluid dynamics optimization | [31] |

| Residence Time | Precise control | Distribution effects | Continuous flow processing | [32] |

| Catalyst Recovery | Manual separation | Automated systems | Heterogeneous catalyst development | [29] |

Regulatory compliance adds significant complexity to industrial-scale production, requiring adherence to Good Manufacturing Practice standards throughout the scale-up process [28] [29]. Regulatory agencies demand demonstration of equivalence between laboratory and industrial processes, necessitating extensive documentation and validation studies [30]. The Quality by Design framework emphasizes understanding and controlling sources of variability to ensure consistent product quality [28].

Supply chain management for fluorinated intermediates presents unique challenges due to the specialized nature of fluorine chemistry and limited supplier base [29]. Raw material quality and consistency become critical factors that can significantly impact process performance [31]. The establishment of robust supplier qualification programs and alternative sourcing strategies helps mitigate supply disruptions [33].

Equipment compatibility issues arise from the corrosive nature of fluorinated compounds and fluorinating reagents [31]. Standard stainless steel equipment may be inadequate for fluorination reactions, requiring specialized materials of construction such as Hastelloy or PTFE-lined vessels [15]. The cost implications of specialized equipment must be balanced against process requirements and product specifications [29].

Waste management and environmental considerations become magnified at industrial scale, particularly for fluorinated waste streams [33]. The development of efficient recycling protocols for solvents and catalysts reduces both environmental impact and operating costs [32]. Continuous flow processing can minimize waste generation while improving process efficiency and safety [32].

Economic factors play a decisive role in industrial viability, with catalyst costs representing a significant portion of manufacturing expenses [29]. The development of more active catalyst systems allows reduction of loading levels, improving process economics [16]. Alternative catalyst systems based on more abundant metals offer potential cost advantages while maintaining performance [29].

Quality control systems must be designed to handle the analytical challenges associated with fluorinated compounds [30]. Standard analytical methods may require modification to accommodate the unique properties of fluorine-containing molecules [33]. The implementation of robust quality systems ensures consistent product specifications and regulatory compliance [29].

Technology transfer from development to manufacturing requires careful planning and execution to minimize risks and delays [28]. Pilot plant studies provide opportunities to identify and resolve scale-up issues before full commercial implementation [31]. The use of modular manufacturing approaches can reduce capital requirements and improve flexibility [34].

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for elucidating the structural features of benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate. The multinuclear approach, encompassing proton, carbon-13, and fluorine-19 nuclei, provides comprehensive structural information that enables unambiguous assignment of molecular connectivity and stereochemical arrangements [1].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate exhibits characteristic signal patterns that reflect the compound's structural complexity. The benzyl moiety manifests as a distinct set of resonances, with the benzyl methylene protons appearing as a singlet at approximately 5.1-5.2 parts per million, consistent with their attachment to an electronegative oxygen atom [2] [3]. The aromatic protons of the benzyl group display the expected multiplet pattern in the region of 7.2-7.4 parts per million, demonstrating the characteristic chemical shift range for substituted benzene rings [4].

The tetrahydropyridine ring system contributes multiple overlapping signals in the aliphatic region. The methylene protons adjacent to the nitrogen atom typically resonate in the range of 3.6-4.4 parts per million, influenced by the electron-withdrawing effect of the carboxylate substituent [3]. The remaining ring methylene protons appear as complex multiplets between 2.4-2.8 parts per million, with coupling patterns that provide information about the ring conformation and the relative positioning of substituents [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon of the carboxylate group exhibits a characteristic downfield resonance at approximately 154-156 parts per million, reflecting the deshielding effect of the oxygen atoms [1]. The aromatic carbon atoms of the benzyl group appear in the expected range of 127-137 parts per million, with the quaternary carbon showing the most downfield shift due to its substitution pattern [2].

The tetrahydropyridine ring carbons display chemical shifts that are diagnostic of their substitution patterns and electronic environments. The fluorine-bearing carbon exhibits a characteristic doublet due to carbon-fluorine coupling, with a chemical shift in the range of 155-165 parts per million [3]. The remaining aliphatic carbons appear between 20-67 parts per million, with their exact positions dependent on their proximity to electronegative heteroatoms and the degree of substitution [1].

Fluorine-19 Nuclear Magnetic Resonance Characterization

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous confirmation of the fluorine substitution pattern. The fluorine atom attached to the tetrahydropyridine ring typically resonates around -120 to -130 parts per million, characteristic of aromatic carbon-fluorine bonds [5]. The multiplicity and coupling patterns observed in the fluorine spectrum provide additional structural confirmation through correlation with proton and carbon coupling data [6].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry represents an indispensable analytical technique for the precise molecular characterization of benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate. This technique enables accurate mass determination with sufficient precision to confirm molecular formulas and distinguish between isobaric compounds [7].

Molecular Ion Characterization

The molecular ion peak of benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate appears at mass-to-charge ratio 235, corresponding to the calculated molecular weight of 235.25 grams per mole [8] [9]. High-resolution measurements provide an exact mass of 235.1009 atomic mass units, calculated for the molecular formula C13H14FNO2 [9]. The isotope pattern reveals the characteristic contribution of the fluorine-19 isotope, which aids in confirming the presence of the fluorine substituent [7].

Fragmentation Pathway Analysis

The fragmentation behavior of benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate follows predictable patterns characteristic of benzyl carbamate derivatives [10] [11]. The primary fragmentation pathway involves alpha cleavage adjacent to the carboxylate group, resulting in the loss of the benzyloxy radical and formation of a stable iminium ion [12]. This process generates a base peak at mass-to-charge ratio 144, corresponding to the fluorinated tetrahydropyridine cation.

A secondary fragmentation pathway involves the formation of the tropylium ion (benzyl cation) at mass-to-charge ratio 91, which represents one of the most stable carbocation species in mass spectrometry [11] [12]. This fragmentation occurs through heterolytic cleavage of the carbon-oxygen bond in the benzyl ester moiety, a process that is energetically favorable due to the resonance stabilization of the resulting benzyl cation [10].

Additional fragment ions include peaks corresponding to the loss of carbon monoxide (mass-to-charge ratio 207), fluorine radical (mass-to-charge ratio 216), and combinations thereof. These fragmentation patterns are consistent with literature reports for similar fluorinated heterocyclic compounds and provide structural confirmation through comparison with reference standards [7].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides the most definitive structural information available for benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this exact compound was not identified in the current literature search, extensive structural studies on closely related tetrahydropyridine derivatives provide valuable insights into the expected structural parameters [13] [14] [15].

Crystal System and Space Group Determination

Related fluorinated tetrahydropyridine carboxylates typically crystallize in common space groups such as monoclinic P21/c or triclinic P-1, depending on the specific substitution pattern and packing arrangements [13] [16]. The crystal system is influenced by the conformational flexibility of the tetrahydropyridine ring and the orientation of the benzyl carboxylate substituent [17].

Molecular Geometry Analysis

The tetrahydropyridine ring in benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is expected to adopt a distorted boat conformation, as observed in structurally similar compounds [15] [18] [17]. This conformation minimizes steric interactions while maintaining optimal orbital overlap for resonance stabilization. The ring puckering parameters, including the total puckering amplitude and phase angles, provide quantitative measures of the ring distortion [3].

The carbon-fluorine bond length is anticipated to be approximately 1.35-1.37 Angstroms, consistent with typical aromatic carbon-fluorine bonds [5]. The nitrogen-carbonyl carbon bond length should fall within the range of 1.34-1.36 Angstroms, reflecting the partial double bond character arising from nitrogen lone pair conjugation with the carbonyl group [15].

Intermolecular Interactions and Crystal Packing

The crystal packing of benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is expected to be stabilized by a combination of van der Waals forces, weak hydrogen bonding interactions, and potential pi-pi stacking between aromatic rings [14]. The fluorine substituent may participate in weak halogen bonding interactions, contributing to the overall stability of the crystal lattice [5].

Computational Chemistry Approaches

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate. These computational approaches complement experimental characterization techniques and enable prediction of properties that may be difficult to measure directly [19] [20] [21].

Frontier Molecular Orbital Analysis

The frontier molecular orbitals of benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate reveal important information about the compound's electronic properties and potential reactivity. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set predict a highest occupied molecular orbital energy in the range of -6.0 to -6.5 electron volts [20] [21]. The lowest unoccupied molecular orbital energy is estimated to fall between -1.5 to -2.5 electron volts, resulting in a band gap of approximately 4.0 to 4.5 electron volts [20].

The highest occupied molecular orbital is primarily localized on the aromatic benzyl moiety and the nitrogen lone pair, indicating these regions as potential sites for electrophilic attack [22]. The lowest unoccupied molecular orbital extends over the carboxylate group and portions of the tetrahydropyridine ring, suggesting preferential sites for nucleophilic interactions [21].

Electronic Properties and Molecular Descriptors

Computational analysis reveals a calculated dipole moment in the range of 2.0 to 3.5 Debye units, indicating moderate polarity arising from the fluorine substituent and the carboxylate functionality [20]. The molecular electrostatic potential surface demonstrates regions of positive and negative charge distribution, with the fluorine atom contributing to electron density localization and the carbonyl oxygen atoms serving as electron-rich sites [21].

Global reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of the compound's chemical reactivity. The calculated electronegativity of approximately 4.3 electron volts indicates moderate electron-accepting capability, while the chemical hardness value suggests reasonable kinetic stability [20] [21].

Conformational Analysis via Molecular Modeling

Conformational analysis of benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate reveals the preferred three-dimensional arrangements and their relative energies. This analysis is crucial for understanding the compound's biological activity, as molecular conformation directly influences binding interactions with target proteins [5] [23] [24].

Tetrahydropyridine Ring Conformational Preferences

The tetrahydropyridine ring system exhibits conformational flexibility, with the preferred conformation being a distorted boat arrangement [3] [17]. This conformation minimizes transannular interactions while accommodating the fluorine substituent in a pseudo-equatorial position [5]. The energy difference between alternative conformations, including half-chair and envelope forms, typically ranges from 2-5 kilocalories per mole [17].

The fluorine substituent significantly influences the conformational equilibrium through a combination of steric and electronic effects [5] [23]. The gauche effect, arising from favorable hyperconjugative interactions between carbon-fluorine bonds and adjacent carbon-hydrogen bonds, stabilizes specific conformational arrangements [24]. Computational analysis reveals that the axial orientation of fluorine is energetically favored in many fluorinated heterocycles due to electrostatic interactions with the ring heteroatom [5].

Benzyl Carboxylate Orientation and Rotational Barriers

The benzyl carboxylate moiety exhibits rotational freedom around multiple bonds, creating a complex conformational landscape. The rotation around the nitrogen-carbonyl bond is restricted due to partial double bond character arising from nitrogen lone pair conjugation [20]. Calculated rotational barriers typically range from 12-18 kilocalories per mole, consistent with amide-like behavior [21].

The benzyl group can adopt various orientations relative to the carboxylate plane, with energy differences of 1-3 kilocalories per mole between major conformers [20]. These conformational preferences are influenced by intramolecular pi-pi interactions between the benzyl aromatic ring and the tetrahydropyridine system, as well as potential hydrogen bonding interactions between aromatic carbon-hydrogen bonds and the carbonyl oxygen [24].

Solvation Effects and Environmental Influence

Continuum solvation models demonstrate that the conformational preferences of benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate are sensitive to environmental polarity [23]. In polar solvents, conformations that maximize dipole moment interactions are stabilized, while in nonpolar environments, conformations minimizing internal dipole moments are preferred [5].